6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex heterocyclic compound that integrates multiple functional groups, including thiazole, thieno, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Construction of the Thieno Ring: The thieno ring can be synthesized via cyclization reactions involving sulfur-containing reagents.
Pyrimidine Ring Formation: The pyrimidine ring is often constructed through condensation reactions involving urea or thiourea with β-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thieno rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its multiple reactive sites allow for extensive functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound exhibits potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Their ability to inhibit specific enzymes or receptors can lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and applications.
Mechanism of Action
The mechanism of action of 6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and trimethoprim are well-known pyrimidine derivatives with anticancer and antibacterial properties.
Thieno Derivatives: Thienopyridines like clopidogrel are used as antiplatelet agents.
Uniqueness
What sets 6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione apart is its combination of multiple heterocyclic rings, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-8-11-13(24-12(8)10-7-23-15(17)18-10)19-16(22)20(14(11)21)9-5-3-2-4-6-9/h2-7,11,13H,1H3,(H2,17,18)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULANYNBCSXCGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=CSC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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